Home > Products > Screening Compounds P87798 > N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide -

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide

Catalog Number: EVT-6139669
CAS Number:
Molecular Formula: C20H21FN2O3
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile (Compound 34)

  • Compound Description: This compound is a potent and selective PI3Kδ inhibitor with excellent potency, isoform selectivity, and a favorable pharmacokinetic profile. It demonstrated efficacy in hematological cancer models, specifically in human germinal center B and activated B cell-DLBCL cell lines and xenograft models. []
  • Relevance: While sharing the presence of a fluorophenyl moiety with N-{1-[2-(4-Fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide, Compound 34 belongs to the quinolizinone chemical class and targets a different biological pathway (PI3Kδ inhibition). It highlights the exploration of diverse chemical structures, even those sharing some common substructures, for different therapeutic targets.

3-[2-Oxo-2-(4-phenylpiperazine-1-yl)ethyl]quinazoline-4(3H)-one (VMA-10-21)

    N-[2-(Bisarylmethoxy)ethyl]-N'-(phenylpropyl)piperazines

    • Compound Description: This series represents a class of dopamine transporter inhibitors, with notable examples being GBR 12909 and 12935. Modifications within this series, such as replacing the piperazine ring with N, N'-dimethylpropyldiamine, led to compounds with enhanced selectivity for the norepinephrine transporter. []
    • Relevance: This class of compounds emphasizes the importance of the arylalkoxy group for dopamine transporter inhibition. While structurally distinct from N-{1-[2-(4-Fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide, the exploration of different aryl and alkyl substituents on the ether linkage highlights a common strategy in medicinal chemistry for optimizing target affinity and selectivity.

    N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A)

    • Compound Description: GNE-A is a selective and potent MET kinase inhibitor with promising preclinical properties for cancer treatment. It exhibits favorable pharmacokinetic characteristics, including low plasma clearance in mice and dogs, moderate clearance in rats and monkeys, and good oral bioavailability across species. []
    • Relevance: GNE-A highlights a complex molecule with multiple fluorinated aromatic rings. While structurally different from N-{1-[2-(4-Fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide, the presence of the fluorophenyl group in both underscores the widespread use of this moiety in medicinal chemistry, potentially for modulating metabolic stability or target binding affinity.

    (2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (Compound 34)

    • Compound Description: This compound is a potent gamma-secretase inhibitor designed for potential use in Alzheimer's disease. It exhibits excellent in vitro potency (IC50 = 0.06 nM) and incorporates a substituted hydrocinnamide C-3 side chain. []
    • Relevance: Similar to GNE-A, this compound highlights the use of multiple fluorine substitutions in aromatic rings. Though structurally distinct from N-{1-[2-(4-Fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide, the presence of the 4-fluorophenyl group in both emphasizes its common occurrence in medicinal chemistry, likely for influencing pharmacokinetic properties and target binding.

    N-(4-Fluorophenyl)-6-methyl-2-oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides

    • Relevance: This series showcases the utilization of a 4-fluorophenyl group directly attached to a heterocyclic core. While structurally distinct from N-{1-[2-(4-Fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide, both share the presence of a 4-fluorophenyl moiety, highlighting its potential role in influencing binding interactions with various biological targets.

    4-Amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-fluorophenyl)pyrazole[5,1-c][1,2,4]triazine-3-carboxamide (5c/TFC)

    • Compound Description: TFC exhibited significant anti-proliferative activity against various human cancer cell lines, including gastric carcinoma (MGC-803), breast adenocarcinoma (MCF-7), nasopharyngeal carcinoma (CNE2), and oral carcinoma (KB). It demonstrated superior inhibitory effects on MCF7 and HepG2 growth compared to the reference drug doxorubicin (Dox) after 48 hours of incubation. Molecular docking studies revealed its interaction with various proteins. []
    • Relevance: Similar to other compounds listed, TFC incorporates a 4-fluorophenyl group within its structure. Although structurally different from N-{1-[2-(4-Fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide, the recurrent use of this moiety suggests its potential utility in influencing binding affinity, selectivity, or other pharmacological properties.

    3-(4-Fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (Compound 1)

    • Compound Description: Compound 1 serves as a starting point for developing casein kinase (CK) 1 inhibitors. Modifications with chiral iminosugar scaffolds at the C5 position of the isoxazole ring aimed to enhance inhibitor affinity and selectivity for CK1δ. []
    • Relevance: Similar to N-{1-[2-(4-Fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide, Compound 1 features a 4-fluorophenyl group directly attached to a heterocyclic core. This structural similarity, despite targeting different protein families, emphasizes the potential versatility of the 4-fluorophenyl substituent in medicinal chemistry.

    Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

    • Compound Description: This compound is structurally characterized by a central pyrrole ring, with a fluorophenyl ring and an ethoxycarbonyl moiety attached. Its crystal structure reveals supramolecular aggregation driven by π–π stacking interactions, N—H⋯O, and C—H⋯O interactions. []
    • Relevance: This compound shares a significant structural resemblance to N-{1-[2-(4-Fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide. Both contain a 4-fluorophenyl group connected to a pyrrolidine-2-one ring. This structural similarity suggests they might belong to the same chemical class or category and could share similar chemical properties or biological activities.

    5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide

    • Compound Description: This compound serves as a key intermediate in synthesizing atorvastatin calcium, a drug used to lower cholesterol levels. [, , , , ]

    Properties

    Product Name

    N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide

    IUPAC Name

    N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-phenoxyacetamide

    Molecular Formula

    C20H21FN2O3

    Molecular Weight

    356.4 g/mol

    InChI

    InChI=1S/C20H21FN2O3/c21-16-8-6-15(7-9-16)10-11-23-13-17(12-20(23)25)22-19(24)14-26-18-4-2-1-3-5-18/h1-9,17H,10-14H2,(H,22,24)

    InChI Key

    LVWDMDWAISQTPT-UHFFFAOYSA-N

    SMILES

    C1C(CN(C1=O)CCC2=CC=C(C=C2)F)NC(=O)COC3=CC=CC=C3

    Canonical SMILES

    C1C(CN(C1=O)CCC2=CC=C(C=C2)F)NC(=O)COC3=CC=CC=C3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.